An In-depth Technical Guide to the Fundamental Properties of Benzeneethanamine, N-phenyl-
An In-depth Technical Guide to the Fundamental Properties of Benzeneethanamine, N-phenyl-
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzeneethanamine, N-phenyl-, also known as N-Phenylphenethylamine or N-(2-phenylethyl)aniline, is a secondary amine belonging to the broader class of phenethylamines. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to its foundational role in the structure of numerous psychoactive compounds, neurotransmitters, and pharmaceuticals.[1][2] The phenethylamine backbone is a key structural motif in stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1] This guide provides a comprehensive overview of the core fundamental properties of Benzeneethanamine, N-phenyl-, offering insights into its chemical and physical characteristics, synthesis, analytical methodologies, and potential applications, grounded in established scientific principles.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1739-00-0 | [3][4] |
| Molecular Formula | C₁₄H₁₅N | [5] |
| Molecular Weight | 197.28 g/mol | [4] |
| Melting Point | 45-46 °C | |
| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. (Inferred from general properties of similar amines) | |
| pKa | Not explicitly available for N-phenylphenethylamine. The parent compound, phenethylamine, is strongly basic with a pKa of 9.83 for its conjugate acid.[1] |
Synthesis of Benzeneethanamine, N-phenyl-
The synthesis of secondary amines like Benzeneethanamine, N-phenyl- can be achieved through several established organic chemistry methodologies. A prevalent and industrially relevant method is reductive amination.
Reductive Amination: A Key Synthetic Strategy
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the pharmaceutical industry. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
For the synthesis of Benzeneethanamine, N-phenyl-, a logical approach would be the reductive amination of phenylacetaldehyde with aniline, or alternatively, the reaction of phenethylamine with benzaldehyde followed by reduction. The Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives as the reducing agent, is a well-established method for synthesizing substituted phenethylamines.
Conceptual Synthetic Workflow: Reductive Amination
Figure 1: Conceptual workflow for the synthesis of Benzeneethanamine, N-phenyl- via reductive amination.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Imine Formation. To a solution of phenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol, add aniline (1.0 eq). The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
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Step 2: Reduction. Once imine formation is complete, the reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
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Step 3: Work-up and Purification. After the reduction is complete, the reaction is quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Benzeneethanamine, N-phenyl-.
Causality in Experimental Choices:
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The choice of a protic solvent like methanol can facilitate both imine formation and the subsequent reduction.
-
Portion-wise addition of the reducing agent at a low temperature is crucial to prevent overheating and potential side reactions.
-
A standard aqueous work-up and extraction are necessary to remove inorganic byproducts and isolate the organic product. Column chromatography is a standard technique for purifying organic compounds of moderate polarity.
Analytical Characterization
The structural elucidation and purity assessment of Benzeneethanamine, N-phenyl- rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6][7]
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¹H NMR: The proton NMR spectrum of Benzeneethanamine, N-phenyl- is expected to show distinct signals for the aromatic protons of the two phenyl rings, the ethyl bridge protons, and the N-H proton. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The methylene protons of the ethyl bridge adjacent to the nitrogen and the phenyl group would likely appear as multiplets in the δ 2.5-3.5 ppm region. The N-H proton signal would be a broad singlet, and its chemical shift would be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons and the two aliphatic carbons of the ethyl bridge. The number of distinct aromatic signals would depend on the symmetry of the molecule.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]
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The IR spectrum of Benzeneethanamine, N-phenyl- would be expected to show a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹.
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C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ region.
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The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13][14][15]
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The electron ionization (EI) mass spectrum of Benzeneethanamine, N-phenyl- would show a molecular ion peak (M⁺) corresponding to its molecular weight (197.28).
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A characteristic fragmentation pattern for phenethylamines involves cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion or related fragments.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of Benzeneethanamine, N-phenyl- and for quantitative analysis.[7][16] When coupled with mass spectrometry (LC-MS or GC-MS), these techniques provide a powerful tool for both separation and identification.[7][14][17]
Analytical Workflow
Figure 2: A typical analytical workflow for the characterization of Benzeneethanamine, N-phenyl-.
Applications in Research and Drug Development
While specific applications for Benzeneethanamine, N-phenyl- are not extensively documented in the public domain, its structural relationship to a vast array of biologically active molecules makes it a compound of interest for several reasons:
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Scaffold for Library Synthesis: It can serve as a foundational scaffold for the synthesis of compound libraries in drug discovery programs. By modifying the phenyl rings or the ethylamine backbone, chemists can generate a diverse set of molecules for screening against various biological targets.
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Precursor for Novel Psychoactive Substances: The phenethylamine structure is central to many psychoactive compounds. Researchers in medicinal chemistry and neuropharmacology may use Benzeneethanamine, N-phenyl- as a starting material to synthesize novel analogs with potentially unique pharmacological profiles.
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Tool Compound in Pharmacological Research: As a structurally defined phenethylamine derivative, it could be used as a tool compound to probe the structure-activity relationships of receptors and transporters that interact with this class of molecules.
Safety and Toxicological Profile
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General Phenethylamine Toxicity: High doses of phenethylamines can lead to adverse effects such as neurotoxicity, behavioral changes, and cardiovascular stimulation.[[“]][[“]] In vitro studies have shown that some phenethylamine derivatives can be cytotoxic to neuronal and liver cells.[[“]]
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Handling Precautions: Given the general properties of amines and the potential for biological activity, Benzeneethanamine, N-phenyl- should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
A self-validating system for safe handling would involve:
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Reviewing the Safety Data Sheet (SDS): Although a specific SDS for this compound may be sparse, reviewing SDSs for structurally similar compounds like phenethylamine is a prudent first step.
-
Engineering Controls: Primarily using a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Consistent use of appropriate PPE.
-
Emergency Procedures: Having established procedures for spills and exposures.
Conclusion
Benzeneethanamine, N-phenyl- is a compound with fundamental importance rooted in its phenethylamine core structure. While detailed experimental data for this specific molecule is limited in publicly accessible literature, its properties can be reasonably inferred from the well-established chemistry of related compounds. Its synthesis is achievable through standard organic methodologies like reductive amination, and its characterization relies on a suite of common spectroscopic and chromatographic techniques. For researchers in drug development and medicinal chemistry, Benzeneethanamine, N-phenyl- represents a valuable building block and a tool for exploring the vast chemical space of phenethylamine derivatives. As with any chemical compound, adherence to strict safety protocols is paramount, especially given the potential biological activity of this class of molecules. Further research into the specific biological and toxicological properties of Benzeneethanamine, N-phenyl- is warranted to fully understand its potential.
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